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molecular formula C14H11N3O B029346 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one CAS No. 107558-48-5

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

Cat. No. B029346
M. Wt: 237.26 g/mol
InChI Key: NIQMWTLRDNQDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06891041B2

Procedure details

500 g of phthalidyl-3-triphenylphosphonium chloride (1.160 mol) is suspended in 2250 ml of tetrahydrofaran (THF). At 5° C., 110.7 ml of pyridine-4-aldehyde (124.2 g, 1.160 mol) is added, and then 161.7 ml of triethylamine (117.4 g, 1.160 mol) is metered into the white suspension. After the addition is completed, the reaction mixture is stirred for 1 hour at 40° C., then mixed with 62.0 ml of hydrazine hydrate (63.9 g, 1.276 mol) and stirred for 8 hours at 70° C. Then, 32.7 ml of acetic acid anhydride (35.5 g, 0.348 mol) is added, and the stirring is continued for 2.5 hours at 20° C. Then, the reaction mixture is mixed first with 1500 ml of water, then with 367 ml of 4 M H2SO4 solution. About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum. The suspension that is obtained is filtered via a glass frit. The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml). The precipitated product is filtered off, washed with 450 ml of water and dried at 60° C. 264.2 g (96% of theory) of a slightly yellowish solid is obtained.
[Compound]
Name
phthalidyl-3-triphenylphosphonium chloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
110.7 mL
Type
reactant
Reaction Step Two
Quantity
161.7 mL
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four
Quantity
32.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
367 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1500 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.C([N:11]([CH2:14][CH3:15])CC)C.O.[NH2:17]N.C(O[C:23](=[O:25])[CH3:24])(=O)C.OS(O)(=O)=O.[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>O>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:14]2[C:15]3[C:24](=[CH:33][CH:32]=[CH:31][CH:35]=3)[C:23](=[O:25])[NH:17][N:11]=2)=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
phthalidyl-3-triphenylphosphonium chloride
Quantity
500 g
Type
reactant
Smiles
Step Two
Name
Quantity
110.7 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Three
Name
Quantity
161.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
62 mL
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
32.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
367 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1 hour at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred for 8 hours at 70° C
Duration
8 h
WAIT
Type
WAIT
Details
the stirring is continued for 2.5 hours at 20° C
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum
CUSTOM
Type
CUSTOM
Details
The suspension that is obtained
FILTRATION
Type
FILTRATION
Details
is filtered via a glass frit
ADDITION
Type
ADDITION
Details
The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with 450 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 60° C
CUSTOM
Type
CUSTOM
Details
264.2 g (96% of theory) of a slightly yellowish solid is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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